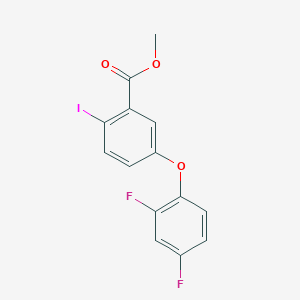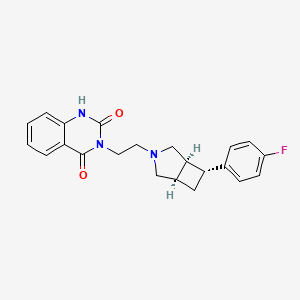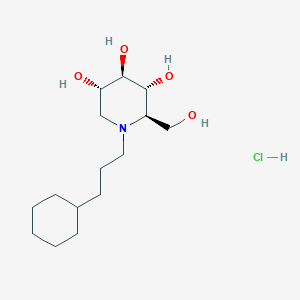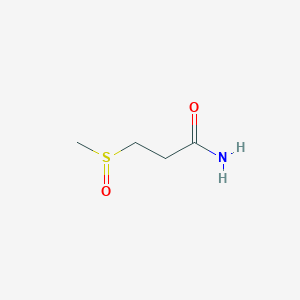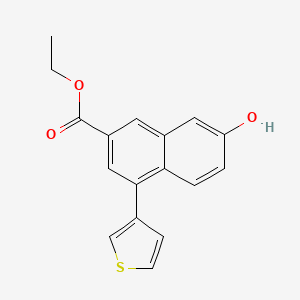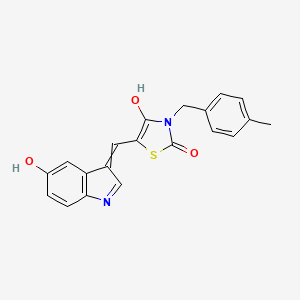![molecular formula C10H11ClN4O B13862649 4-(2-Chloroimidazo[1,2-b]pyridazin-6-yl)morpholine](/img/structure/B13862649.png)
4-(2-Chloroimidazo[1,2-b]pyridazin-6-yl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Chloroimidazo[1,2-b]pyridazin-6-yl)morpholine is a chemical compound that belongs to the class of imidazo[1,2-b]pyridazines. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly as a kinase inhibitor. The presence of the morpholine ring enhances its water solubility and metabolic stability, making it a promising candidate for drug development .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroimidazo[1,2-b]pyridazin-6-yl)morpholine typically involves the following steps:
Formation of the Imidazo[1,2-b]pyridazine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo[1,2-b]pyridazine core.
Morpholine Substitution: The final step involves the substitution of the chlorine atom with a morpholine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反应分析
Types of Reactions
4-(2-Chloroimidazo[1,2-b]pyridazin-6-yl)morpholine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols, alkoxides
Major Products Formed
The major products formed from these reactions include oxides, reduced derivatives, and substituted imidazo[1,2-b]pyridazines .
科学研究应用
4-(2-Chloroimidazo[1,2-b]pyridazin-6-yl)morpholine has several scientific research applications:
作用机制
The mechanism of action of 4-(2-Chloroimidazo[1,2-b]pyridazin-6-yl)morpholine involves the inhibition of TAK1 kinase. The compound binds to the hinge region of the kinase, preventing its activation and subsequent signaling pathways involved in cell growth, differentiation, and apoptosis . This inhibition leads to the suppression of cancer cell proliferation and induces apoptosis in multiple myeloma cells .
相似化合物的比较
Similar Compounds
Takinib: Another TAK1 inhibitor with a different chemical structure but similar mechanism of action.
Imidazo[1,2-b]pyridazine Derivatives: Various derivatives with substitutions at different positions on the imidazo[1,2-b]pyridazine ring.
Uniqueness
4-(2-Chloroimidazo[1,2-b]pyridazin-6-yl)morpholine is unique due to its specific substitution pattern, which enhances its selectivity and potency as a TAK1 inhibitor. The presence of the morpholine ring also improves its pharmacokinetic properties, making it a more effective therapeutic candidate compared to other similar compounds .
属性
分子式 |
C10H11ClN4O |
|---|---|
分子量 |
238.67 g/mol |
IUPAC 名称 |
4-(2-chloroimidazo[1,2-b]pyridazin-6-yl)morpholine |
InChI |
InChI=1S/C10H11ClN4O/c11-8-7-15-9(12-8)1-2-10(13-15)14-3-5-16-6-4-14/h1-2,7H,3-6H2 |
InChI 键 |
FTMNLDDKKBIIIE-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=NN3C=C(N=C3C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Spiro[2.5]octan-6-yl methanesulfonate](/img/structure/B13862573.png)
![7-[(4E)-3-[amino(dideuterio)methyl]-4-methoxyimino(4,5-13C2)azolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B13862581.png)
![ethyl [11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] carbonate](/img/structure/B13862588.png)
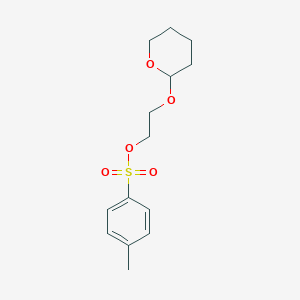
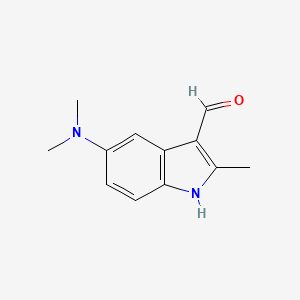
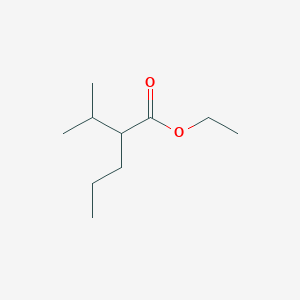
![(1R,3R,5S,6S,7S,8S)-8-Butyl-6,7-dihydroxy-3-(((S)-3-hydroxy-2-phenylpropanoyl)oxy)-8-methyl-8-azabicyclo[3.2.1]octan-8-ium Bromide](/img/structure/B13862606.png)
